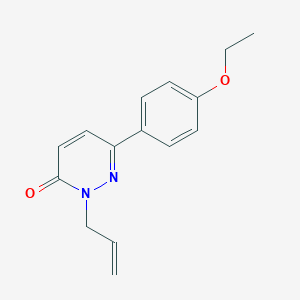

2-allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-ethoxyphenyl)-2-prop-2-enylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-3-11-17-15(18)10-9-14(16-17)12-5-7-13(8-6-12)19-4-2/h3,5-10H,1,4,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBOVDXBCRCWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of 256.305 g/mol. This compound is characterized by the presence of an allyl group and an ethoxyphenyl substituent, which may influence its pharmacological properties.

The structural features of this compound suggest potential interactions with biological targets. The compound's ability to form hydrogen bonds and its lipophilicity due to the ethoxy group may enhance its bioavailability and receptor binding affinity.

Biological Activity Overview

Research indicates that pyridazinone derivatives exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that pyridazinones can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Pyridazinones have been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

- Antimicrobial Properties : Certain derivatives demonstrate activity against a range of pathogens, including bacteria and fungi.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key biological processes. The allyl and ethoxy groups could enhance its interaction with these targets.

Antitumor Activity

A study investigated the antitumor potential of various pyridazinones, including derivatives similar to this compound. These compounds were found to inhibit the growth of cancer cell lines, such as breast and colon cancer cells, through induction of apoptosis and modulation of signaling pathways related to cell survival .

Anti-inflammatory Studies

Research on related pyridazinones demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response. Compounds showed half-maximal inhibitory concentrations (IC50) ranging from 55.97 µM to 84.87 µM against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

In vitro studies have revealed that certain pyridazinone derivatives possess antimicrobial properties against various bacterial strains and fungi. For instance, a derivative similar in structure exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .

Data Tables

Scientific Research Applications

1. Antioxidant Properties

Research indicates that derivatives of pyridazinones, including 2-allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

Pyridazine derivatives have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. Selective COX-2 inhibitors are particularly valuable due to their reduced gastrointestinal side effects compared to non-selective NSAIDs. The potential of this compound in this context remains an area for further exploration .

3. Anticancer Activity

Compounds similar to this compound have been studied for their anticancer properties, particularly targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GIST). The modulation of kinase activity by pyridazine derivatives offers a promising avenue for cancer therapy, especially in cases where conventional treatments fail .

Case Study 1: Antioxidant Evaluation

A study conducted on various pyridazine derivatives demonstrated that certain modifications led to enhanced radical scavenging capabilities. Specifically, derivatives with alkyl substituents showed superior activity against DPPH radicals compared to their non-substituted counterparts. This finding underscores the importance of structural diversity in developing effective antioxidants .

Case Study 2: COX Inhibition

In vitro assays evaluating the COX-inhibitory activity of pyridazine derivatives revealed that specific substitutions at the phenyl ring significantly influenced their efficacy. Compounds exhibiting selective COX-2 inhibition were noted for their lower toxicity profiles, making them suitable candidates for further development as anti-inflammatory agents .

Summary Table of Applications

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Antioxidant | Free radical scavenging | Protection against oxidative stress |

| Anti-inflammatory | COX inhibition | Reduced gastrointestinal side effects |

| Anticancer | Targeting kinase mutations | Effective treatment for GIST and other cancers |

Q & A

Q. How can researchers optimize the synthesis of 2-allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridazinone precursors and allyl halides. For example, analogous pyridazinones (e.g., 6-(4-substituted-aryl) derivatives) are synthesized by refluxing glyoxylic acid and acetophenone derivatives in glacial acetic acid, followed by hydrazine hydrate addition to form the pyridazinone core . Purification via recrystallization in ethanol (90%) is recommended to enhance purity, as demonstrated for structurally similar compounds . Reaction conditions (e.g., solvent choice, temperature, stoichiometry) should be systematically varied and monitored via HPLC (as in ) to optimize yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming the allyl and ethoxyphenyl substituents. For example, the allyl group’s protons typically appear as a multiplet at δ 5.2–5.8 ppm, while ethoxy groups show a triplet near δ 1.3–1.5 ppm (CH) and a quartet at δ 4.0–4.2 ppm (OCH) .

- XRD : Single-crystal X-ray diffraction (e.g., as applied to analogous pyridazinones in ) resolves stereochemistry and confirms bond lengths/angles.

- FT-IR : Peaks near 1670–1700 cm confirm the pyridazinone carbonyl group .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like phosphodiesterase (PDE) or cyclooxygenase (COX), given the reported inotropic and anti-inflammatory activities of related pyridazinones .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, as seen in studies of pyridazinones with similar substituents .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) can identify interactions, leveraging structural parallels to bioactive pyridazinones .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl and ethoxyphenyl groups influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric Effects : The allyl group may hinder nucleophilic attack at the pyridazinone carbonyl, reducing hydrolysis rates. Compare reactivity with non-allylated analogs (e.g., 6-phenyl derivatives) via kinetic studies in aqueous buffers .

- Electronic Effects : The electron-donating ethoxy group enhances resonance stabilization of the pyridazinone ring, potentially increasing metabolic stability. Computational modeling (e.g., DFT for charge distribution) and Hammett substituent constants can quantify these effects .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking vs. Assay Mismatches : If molecular docking predicts strong binding to a target (e.g., PDE-III) but in vitro assays show weak activity, validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Metabolic Interference : Use LC-MS to identify metabolites in hepatocyte models. For example, ethoxyphenyl groups may undergo CYP450-mediated demethylation, altering activity .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace the ethoxy group with electron-withdrawing groups (e.g., Cl, CF) to modulate electron density and solubility. Compare IC values in enzyme assays .

- Allyl Modifications : Substitute the allyl group with propargyl or cyclopropyl moieties to evaluate steric and electronic impacts on target engagement .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent properties (e.g., logP, polar surface area) with activity data .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in biological assays for this compound?

- Methodological Answer :

- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration) .

- Batch Analysis : Use HPLC-UV to verify compound purity (>95%) across batches, as impurities (e.g., unreacted intermediates) may confound results .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, sildenafil for PDE inhibition) to validate assay conditions .

Q. What computational tools predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG channel inhibition .

- Metabolite Identification : Employ GLORY or Meteor Nexus to simulate phase I/II metabolism, focusing on ethoxy dealkylation and allyl oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.